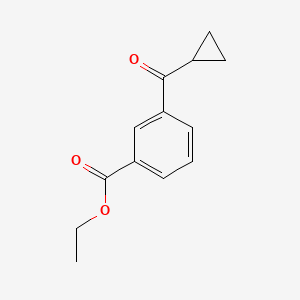

3-Carboethoxyphenyl cyclopropyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Carboethoxyphenyl cyclopropyl ketone is a chemical compound with the molecular formula C13H14O3 . It has a molecular weight of 218.25 and appears as a colorless oil .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H14O3 .Chemical Reactions Analysis

Cyclopropyl ketones, such as this compound, have been shown to undergo C–C activation and cross-coupling reactions . These reactions cleave C–C bonds and enable functionalization at both carbon sites, which are powerful strategic tools in synthetic chemistry .Physical and Chemical Properties Analysis

This compound is a colorless oil . It has a molecular weight of 218.25 and a molecular formula of C13H14O3 .科学的研究の応用

Domino Carbocationic Rearrangement

Aryl-2-(N-methyl/benzyl-3-indolyl)cyclopropyl ketones undergo a domino carbocationic rearrangement, leading to the formation of 2-aroyl-3-aryl-1H-cyclopenta[c]carbazoles. This transformation involves electrophilic ring opening, intermolecular enol capture, electrophilic dimerization, aromatization, and intramolecular aldol condensation, resulting in three carbon-carbon bonds and a fused benzene and cyclopentene ring in a one-pot operation from simple indole precursors (Venkatesh et al., 2002).

Cycloadditions by Visible Light Photocatalysis

A method for the formal [3+2] reaction of aryl cyclopropyl ketones with olefins generates highly substituted cyclopentane ring systems, initiated by the one-electron reduction of the ketone to the radical anion using a photocatalytic system (Lu, Shen, & Yoon, 2011).

Ti-Catalyzed Radical Redox Relay

A stereoselective formal [3+2] cycloaddition of cyclopropyl ketones with radical-acceptor alkenes forms polysubstituted cyclopentane derivatives, using a chiral Ti(salen) complex. This process constructs two C-C bonds and two contiguous stereogenic centers with excellent diastereo- and enantioselectivity (Hao et al., 2018).

Gold-Catalyzed Hydration of Alkynes

The gold-catalyzed hydration of aryl cyclopropyl acetylenes leads to cyclopropyl methyl ketones, providing evidence for subtle electronic differences in metal-alkyne complexes, including Au(I or III), Ag(I), Fe(III), and Hg(II) (Velegraki & Stratakis, 2013).

作用機序

将来の方向性

While specific future directions for 3-Carboethoxyphenyl cyclopropyl ketone are not available, cyclopropyl ketones have been studied for their potential in synthetic chemistry . Their ability to undergo C–C activation and cross-coupling reactions opens up new possibilities for their use in the synthesis of complex molecules .

特性

IUPAC Name |

ethyl 3-(cyclopropanecarbonyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-16-13(15)11-5-3-4-10(8-11)12(14)9-6-7-9/h3-5,8-9H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUIDONJVHHDRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642490 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878745-20-1 |

Source

|

| Record name | Ethyl 3-(cyclopropanecarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。